

# Application Notes and Protocols for Predicting Response to IMGN632 (Pivekimab Sunirine) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sunirine  |           |
| Cat. No.:            | B10860453 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

IMGN632, also known as pivekimab **sunirine**, is a CD123-targeting antibody-drug conjugate (ADC) that delivers a novel DNA-alkylating agent, an indolinobenzodiazepine pseudodimer (IGN) payload, to malignant cells.[1][2] CD123, the alpha subunit of the interleukin-3 (IL-3) receptor, is overexpressed in a variety of hematological malignancies, including acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN), making it an attractive therapeutic target.[2][3] These application notes provide a comprehensive overview of the known biomarkers for predicting response to IMGN632 therapy, detailed protocols for their assessment, and an exploration of the underlying biological mechanisms.

## **Biomarkers for Predicting Response to IMGN632**

The primary biomarker for predicting response to IMGN632 is the expression level of its target, CD123, on the surface of malignant cells. Several preclinical and clinical studies have highlighted the importance of CD123 expression, and other potential molecular markers are also under investigation.

**Primary Biomarker: CD123 Expression** 



High expression of CD123 on leukemic blasts is a prerequisite for IMGN632 efficacy. Preclinical studies have demonstrated a quantitative relationship between the level of CD123 expression and the cytotoxic effect of IMGN632. While a minimum level of CD123 is necessary for the drug to be effective, higher expression levels have been shown to correlate with increased cytotoxicity.[4]

Clinical Significance: In clinical trials, IMGN632 has shown encouraging single-agent activity in patients with CD123-positive relapsed or refractory AML and BPDCN.[2][5][6] Patients are typically screened for CD123 expression by flow cytometry or immunohistochemistry to determine eligibility for treatment.[7][8]

#### Other Potential Biomarkers

Preclinical evidence suggests that other molecular factors may modulate the response to IMGN632:

- TP53 Mutation Status: Functional TP53 appears to be important for IMGN632-induced cytotoxicity. Cell lines with TP53 mutations or deletions have shown reduced sensitivity to the drug.[4]
- BCL-2 Family Proteins: Overexpression of anti-apoptotic BCL-2 family proteins may also contribute to reduced sensitivity to IMGN632.[4]

Further clinical validation is required to establish the predictive value of these potential biomarkers.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of IMGN632.

Table 1: Preclinical In Vitro Cytotoxicity of IMGN632 in CD123-Positive Cell Lines



| Cell Line   | Disease Type                              | CD123 Expression (Antibody Binding Capacity) | IC50 (pM) | Reference |
|-------------|-------------------------------------------|----------------------------------------------|-----------|-----------|
| B-ALL Lines | B-cell Acute<br>Lymphoblastic<br>Leukemia | 457 - 3,741                                  | 0.6 - 20  | [9]       |
| AML Lines   | Acute Myeloid<br>Leukemia                 | 1,100 - 13,000                               | < 3       | [10]      |

Table 2: Clinical Response to IMGN632 Monotherapy in Relapsed/Refractory Hematological Malignancies

| Disease Type                                         | Patient<br>Population   | Overall<br>Response<br>Rate (ORR)       | Complete<br>Remission<br>(CR/CRi) Rate  | Reference |
|------------------------------------------------------|-------------------------|-----------------------------------------|-----------------------------------------|-----------|
| Acute Myeloid<br>Leukemia (AML)                      | Relapsed/Refract<br>ory | 21% (at<br>recommended<br>Phase 2 dose) | 17% (at<br>recommended<br>Phase 2 dose) | [2][11]   |
| Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) | Relapsed/Refract<br>ory | 29%                                     | 22%                                     | [6]       |

## **Experimental Protocols**

Accurate and standardized assessment of biomarkers is crucial for predicting response to IMGN632. The following are detailed protocols for the evaluation of CD123 expression.

## Protocol 1: CD123 Expression Analysis by Flow Cytometry



Objective: To quantify the percentage of CD123-positive cells and the mean fluorescence intensity (MFI) on leukemic blasts from bone marrow aspirate or peripheral blood.

Specimen: Fresh bone marrow aspirate or peripheral blood collected in EDTA or heparin.

#### Reagents and Materials:

- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- Red blood cell (RBC) lysis buffer
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated monoclonal antibodies:
  - Anti-human CD45 (for gating blast population)
  - Anti-human CD34 (stem and progenitor marker)
  - Anti-human CD38 (stem and progenitor marker)
  - Anti-human CD123 (e.g., clone 6H6)
  - Isotype control for CD123 antibody
- Viability dye (e.g., 7-AAD or DAPI)
- Flow cytometer

#### Procedure:

• Sample Preparation: a. Dilute the bone marrow aspirate or peripheral blood sample 1:1 with PBS. b. Perform RBC lysis according to the manufacturer's protocol. c. Wash the cells twice with PBS containing 2% FBS and resuspend in staining buffer. d. Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.



- Staining: a. Aliquot 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into flow cytometry tubes.
   b. Add Fc receptor blocking solution and incubate for 10 minutes at room temperature. c.
   Add the cocktail of fluorochrome-conjugated antibodies (CD45, CD34, CD38, CD123) or the isotype control. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with staining buffer. f. Resuspend the cells in 500 μL of staining buffer and add the viability dye just before acquisition.
- Flow Cytometry Acquisition and Analysis: a. Acquire a minimum of 100,000 events on a
  calibrated flow cytometer. b. Gate on the viable, single-cell population. c. Identify the
  leukemic blast population based on their CD45 and side scatter (SSC) characteristics
  (typically CD45dim, low SSC). d. Within the blast gate, determine the percentage of CD123positive cells and the MFI of CD123 expression. Use the isotype control to set the gate for
  positivity.

## Protocol 2: CD123 Expression Analysis by Immunohistochemistry (IHC)

Objective: To detect the presence and localization of CD123 protein in bone marrow biopsy specimens.

Specimen: Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections.

Reagents and Materials:

- Xylene
- Ethanol (graded series)
- Deionized water
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: anti-human CD123



- HRP-conjugated secondary antibody
- DAB substrate-chromogen system
- Hematoxylin counterstain
- Mounting medium

#### Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each. c. Rinse in deionized water.
- Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval solution and heat in a
  water bath or steamer at 95-100°C for 20-30 minutes. b. Allow slides to cool to room
  temperature.
- Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. b. Rinse with PBS. c. Apply blocking buffer and incubate for 30 minutes. d. Incubate with the primary anti-CD123 antibody overnight at 4°C. e. Rinse with PBS. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Rinse with PBS. h. Apply DAB substrate-chromogen solution and monitor for color development. i. Rinse with deionized water.
- Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through a graded series of ethanol and clear in xylene. c. Mount with a permanent mounting medium.

Interpretation: CD123 expression is observed as brown staining on the cell membrane of positive cells. The intensity and percentage of positive cells should be evaluated by a qualified pathologist.

## Signaling Pathways and Mechanism of Action

Understanding the biological pathways involved in IMGN632's mechanism of action is crucial for biomarker discovery and patient stratification.



### **IMGN632 Mechanism of Action**

The following diagram illustrates the proposed mechanism of action of IMGN632.





Click to download full resolution via product page

Caption: IMGN632 binds to CD123, is internalized, and releases its DNA-alkylating payload, leading to apoptosis.

## **CD123 Downstream Signaling**

Upon binding of its natural ligand, IL-3, CD123 dimerizes with the common beta chain (CD131) to activate downstream signaling pathways that promote cell proliferation and survival. While the primary mechanism of IMGN632 is payload delivery, its binding to CD123 may also modulate these pathways.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Pivekimab sunirine (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paper: Preclinical Characterization of the Anti-Leukemia Activity of the CD123 Antibody-Drug Conjugate, Pivekimab Sunirine (IMGN632) [ash.confex.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Novel antibody-drug conjugate shows promising early results in rare blood cancer | MD Anderson Cancer Center [mdanderson.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase 1/2, Multi-center, Open-label Study of IMGN632 Monotherapy Administered Intravenously in Patients with CD123-positive Acute Myeloid Leukemia and Other CD123-positive Hematologic Malignancies | Dana-Farber Cancer Institute [dana-farber.org]
- 9. CD123 expression patterns and selective targeting with a CD123-targeted antibody-drug conjugate (IMGN632) in acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 10. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD123 expression patterns and selective targeting with a CD123-targeted antibody-drug conjugate (IMGN632) in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Predicting Response to IMGN632 (Pivekimab Sunirine) Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860453#biomarkers-for-predicting-response-to-imgn632-therapy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com